

Structure of alpha-(4-bromophenyl)phenylacetonitrile

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-phenylacetonitrile

CAS No.: 33268-46-1

Cat. No.: B2615459

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An In-depth Technical Guide to the Structure of α -(4-Bromophenyl)phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of α -(4-bromophenyl)phenylacetonitrile (CAS No: 33268-46-1). As a key intermediate in organic synthesis, this diarylacetonitrile derivative is of significant interest to researchers in medicinal chemistry and materials science. This document details the underlying principles of its synthesis, offers insights into the interpretation of its analytical data, and provides validated protocols for its preparation and structural elucidation. Through a combination of detailed experimental workflows, data analysis, and mechanistic explanations, this guide serves as an essential resource for scientists engaged in the development of novel molecular entities.

Introduction and Significance

α -(4-Bromophenyl)phenylacetonitrile is a diarylacetonitrile featuring a stereocenter with a phenyl group, a 4-bromophenyl group, and a nitrile function attached to a central methine

carbon. The presence of both a reactive nitrile group and a versatile brominated aromatic ring makes it a highly valuable building block in synthetic chemistry.[1] The nitrile moiety can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, opening pathways to a diverse range of derivatives.[2] Concurrently, the bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[1]

These structural features underpin its utility as an intermediate in the synthesis of pharmaceuticals and functional organic materials.[3] For instance, related diarylacetonitrile cores are found in various biologically active compounds. The cyano group is a common functional group in many small molecule drugs.[2] This guide aims to provide researchers and drug development professionals with a thorough understanding of its core structural and chemical properties.

Chemical Structure and Physicochemical Properties

The fundamental structure of α -(4-bromophenyl)phenylacetonitrile is defined by its unique arrangement of functional groups around a central chiral carbon.

Caption: Chemical structure of α -(4-bromophenyl)phenylacetonitrile.

The key physicochemical properties of this compound are summarized below.

Property	Value	Source
CAS Number	33268-46-1	[4]
Molecular Formula	C ₁₄ H ₁₀ BrN	[5]
Molecular Weight	272.14 g/mol	[5]
Appearance	White to off-white solid	General Observation
Solubility	Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)	General Chemical Principles
Topological Polar Surface Area	23.8 Å ²	[6]

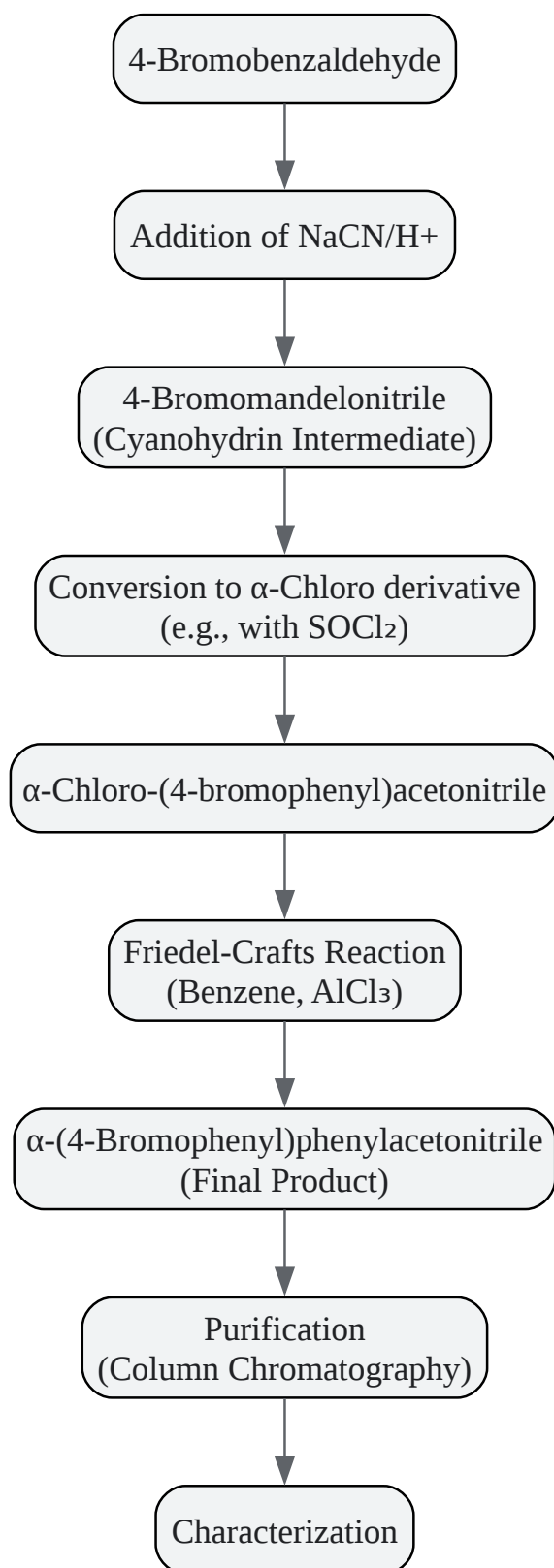
Synthesis and Mechanistic Considerations

A robust and common method for synthesizing diarylacetonitriles involves a Friedel-Crafts-type reaction. For α -(4-bromophenyl)phenylacetonitrile, a logical approach is the reaction of α -bromo-phenylacetonitrile with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3). However, a more direct and often higher-yielding route involves the arylation of a pre-formed carbanion.

A plausible and efficient synthesis starts from 4-bromophenylacetonitrile and introduces the second phenyl group via nucleophilic substitution or cross-coupling, though direct α -arylation can be challenging. An alternative, well-established method for similar structures is the reaction of mandelonitrile precursors or via a cyanation reaction.

For the purpose of this guide, we will outline a well-established laboratory-scale synthesis starting from 4-bromobenzaldehyde, proceeding through a cyanohydrin intermediate, which is then converted to a halide and subsequently undergoes a Friedel-Crafts reaction with benzene.

Synthetic Workflow



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Caption: Proposed workflow for the synthesis of α -(4-bromophenyl)phenylacetonitrile.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous compounds.^{[7][8]}

Step 1: Preparation of α -Chloro-(4-bromophenyl)acetonitrile (Intermediate E)

- To a stirred solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in dichloromethane (100 mL) at 0 °C, add a solution of sodium cyanide (2.92 g, 59.5 mmol) in water (20 mL).
- Slowly add hydrochloric acid (2 M) dropwise while maintaining the temperature below 5 °C until the pH is ~3-4.
- Stir the biphasic mixture vigorously for 4 hours at room temperature.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporation of the solvent yields crude 4-bromomandelonitrile, which is used directly in the next step.
- Dissolve the crude intermediate in 50 mL of dry dichloromethane and cool to 0 °C. Add thionyl chloride (SOCl₂) (4.7 mL, 64.8 mmol) dropwise.
- Allow the reaction to warm to room temperature and then reflux for 2 hours until gas evolution ceases.
- Cool the mixture and carefully quench with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
- Remove the solvent under reduced pressure to yield the crude α -chloro intermediate (E).

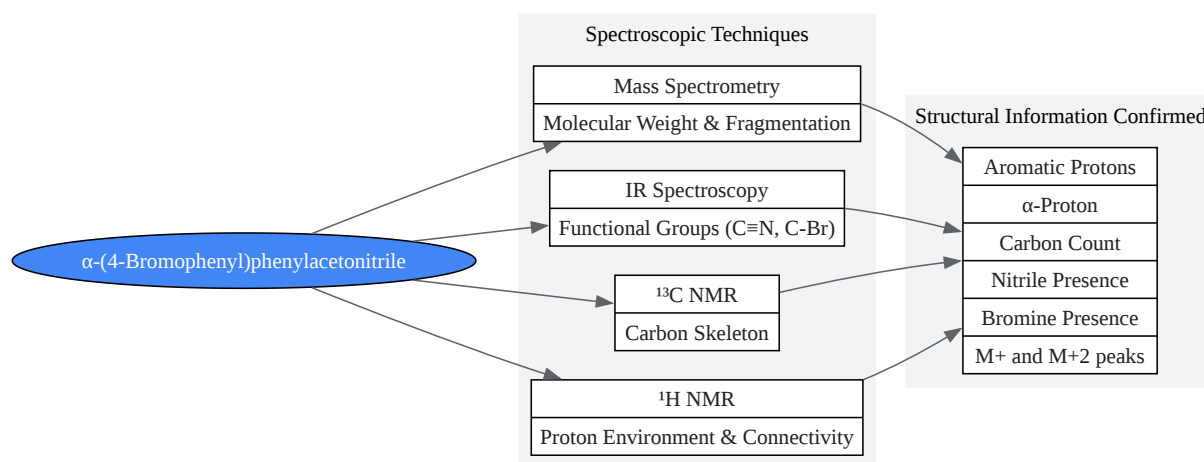
Step 2: Friedel-Crafts Alkylation (Final Product G)

- In a dry three-necked flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃) (7.9 g, 59.5 mmol) in dry benzene (100 mL).
- Cool the stirred suspension to 5-10 °C.

- Add a solution of the crude α -chloro-(4-bromophenyl)acetonitrile from Step 1 in dry benzene (20 mL) dropwise over 30 minutes.
- After the addition, stir the reaction mixture at room temperature for 3 hours.
- Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (10 mL).
- Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
- Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure α -(4-bromophenyl)phenylacetonitrile.

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.



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Caption: Logical workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For α -(4-bromophenyl)phenylacetonitrile, the expected signals are:
 - Aromatic Region (approx. 7.2-7.6 ppm): A complex series of multiplets integrating to 9 protons. The protons on the unsubstituted phenyl ring will likely appear as a multiplet. The four protons on the 4-bromophenyl ring should appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets.[9]

- Methine Proton (approx. 5.1-5.3 ppm): A sharp singlet integrating to one proton. This corresponds to the proton on the α -carbon. Its chemical shift is significantly downfield due to the deshielding effects of the two adjacent aromatic rings and the nitrile group.[9]
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
 - Nitrile Carbon (approx. 118-122 ppm): The carbon of the $\text{C}\equiv\text{N}$ group typically appears in this region.
 - Aromatic Carbons (approx. 120-140 ppm): A series of signals corresponding to the 12 aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be shifted relative to the others, typically appearing around 122-125 ppm.
 - α -Carbon (approx. 45-55 ppm): The signal for the central methine carbon.

^1H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Aromatic	7.20 - 7.60	m	9H	Ar-H
Methine	5.10 - 5.30	s	1H	α -CH

^{13}C NMR	Predicted δ (ppm)	Assignment
Aromatic	120 - 140	Ar-C
Nitrile	118 - 122	$-\text{C}\equiv\text{N}$
Methine	45 - 55	α -CH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3060-3030	Medium	C-H stretch	Aromatic C-H
~2250	Medium, Sharp	C≡N stretch	Nitrile
~1600, 1490, 1450	Medium-Strong	C=C stretch	Aromatic Ring
~1070	Strong	C-Br stretch	Aryl Bromide

The most diagnostic peak is the sharp absorption around 2250 cm⁻¹ for the nitrile group.[\[10\]](#)

The presence of a strong band around 1070 cm⁻¹ is indicative of the C-Br bond.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

- **Molecular Ion (M⁺):** The electron ionization (EI) mass spectrum will show a prominent molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks of almost equal intensity (M⁺ and M+2). For C₁₄H₁₀⁷⁹BrN, the mass is ~271 amu, and for C₁₄H₁₀⁸¹BrN, it is ~273 amu.
- **Key Fragmentation Patterns:**
 - **Loss of Bromine:** A significant fragment will correspond to the loss of the bromine radical, [M-Br]⁺, at m/z 192.
 - **Loss of Cyanide:** Loss of a cyanide radical ([M-CN]⁺) is also a possible fragmentation pathway.
 - **Benzylic Cleavage:** Cleavage of the bonds adjacent to the α-carbon can lead to fragments corresponding to the bromophenylmethyl cation (m/z 170/172) or the phenylmethyl cation (m/z 91).

m/z	Proposed Fragment	Notes
271/273	$[C_{14}H_{10}BrN]^+$	Molecular ion peak (M^+ , $M+2$), characteristic 1:1 bromine isotope pattern. [12]
192	$[C_{14}H_{10}N]^+$	Loss of Br radical.
170/172	$[C_7H_6Br]^+$	Bromotropylium or bromobenzyl cation.
116	$[C_8H_6N]^+$	Fragment from cleavage of the bromophenyl group.
91	$[C_7H_7]^+$	Tropylium cation.

Reactivity and Applications in Drug Development

The dual functionality of α -(4-bromophenyl)phenylacetonitrile makes it a versatile precursor in multi-step syntheses.

- **Derivatization of the Nitrile Group:** The nitrile can be hydrolyzed under acidic or basic conditions to form α -(4-bromophenyl)phenylacetic acid or its corresponding amide. Reduction, for instance with $LiAlH_4$ or catalytic hydrogenation, yields 2-(4-bromophenyl)-2-phenylethanamine, introducing a key primary amine pharmacophore.
- **Cross-Coupling Reactions:** The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 4-position of the phenyl ring, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.
- **Intermediate for Bioactive Molecules:** This compound is a key intermediate for certain antihistamines and other pharmacologically active agents.[\[5\]](#)[\[13\]](#) Its structural core is a scaffold that can be elaborated to target a wide range of biological receptors and enzymes.

Conclusion

α -(4-Bromophenyl)phenylacetonitrile is a synthetically valuable molecule whose structure is readily confirmed by a synergistic application of NMR, IR, and MS techniques. The presence of

orthogonal reactive sites—the nitrile and the aryl bromide—provides chemists with a flexible platform for molecular elaboration. This guide has provided a detailed framework for its synthesis, structural analysis, and a rationale for its importance in the fields of chemical research and pharmaceutical development. The protocols and data presented herein serve as a reliable reference for scientists working with this and related compounds.

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